(7S)-5,6,7,8-Tetrahydroindolizin-7-amine, acetic acid

Dopamine D3 receptor Stereochemistry-activity relationship G protein-coupled receptor

(7S)-5,6,7,8-Tetrahydroindolizin-7-amine, acetic acid (CAS 1461733-26-5) is the acetate salt of a chiral, enantiomerically pure bicyclic amine bearing a partially saturated indolizine core. The compound belongs to the 7-aminotetrahydroindolizine class, which has been established in primary medicinal chemistry literature as a privileged scaffold for dopamine D3 receptor ligand design.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
Cat. No. B12315539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7S)-5,6,7,8-Tetrahydroindolizin-7-amine, acetic acid
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CN2C=CC=C2CC1N
InChIInChI=1S/C8H12N2.C2H4O2/c9-7-3-5-10-4-1-2-8(10)6-7;1-2(3)4/h1-2,4,7H,3,5-6,9H2;1H3,(H,3,4)/t7-;/m0./s1
InChIKeyJNAPEOAKDJNNRG-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7S)-5,6,7,8-Tetrahydroindolizin-7-amine Acetic Acid: Chiral Dopaminergic Scaffold Procurement Specification


(7S)-5,6,7,8-Tetrahydroindolizin-7-amine, acetic acid (CAS 1461733-26-5) is the acetate salt of a chiral, enantiomerically pure bicyclic amine bearing a partially saturated indolizine core. The compound belongs to the 7-aminotetrahydroindolizine class, which has been established in primary medicinal chemistry literature as a privileged scaffold for dopamine D3 receptor ligand design [1]. The (S)-configured 7-amino substituent provides a critical stereochemical handle; its corresponding free base (CAS 128916-00-7) has been employed as a key intermediate in ex-chiral-pool syntheses of D3-selective agonists originating from enantiopure asparagine [2]. The acetic acid salt form offers differentiated handling and storage characteristics relative to the free base that are relevant to procurement decisions in medicinal chemistry and chemical biology workflows.

Why Racemic 5,6,7,8-Tetrahydroindolizin-7-amine Cannot Substitute for the (S)-Enantiomer Acetate in Dopaminergic Research


The tetrahydroindolizin-7-amine scaffold exhibits pronounced stereochemistry-dependent receptor recognition at dopamine D3 receptors, a property embedded in the 7-substituent configuration [1]. Published SAR studies on 7-aminotetrahydroindolizines demonstrate that the (S)-enantiomer confers nanomolar D3 affinity whereas the corresponding (R)-enantiomer displays drastically reduced binding [2]. Consequently, procurement of the racemic mixture (CAS 1369145-01-6) or the (R)-enantiomer (CAS 140848-70-0) introduces a confounding variable: the inactive or weakly active stereoisomer dilutes pharmacological signal and complicates SAR interpretation. Furthermore, the acetate salt form provides defined stoichiometry and improved solid-state handling relative to the free base, which may exhibit variable protonation state depending on storage conditions. For research programs pursuing stereochemically defined dopaminergic ligands, substitution with non-enantiopure or mismatched salt forms undermines experimental reproducibility and target engagement confidence.

Quantitative Differentiation Evidence: (7S)-5,6,7,8-Tetrahydroindolizin-7-amine Acetic Acid vs. Closest Analogs


Stereochemistry-Driven D3 Receptor Affinity: (S)- vs. (R)-7-Aminotetrahydroindolizine Scaffolds

In a series of 3-formyl-substituted 7-aminotetrahydroindolizines (direct structural analogs of the target scaffold), the (S)-configured derivative FAUC 54 (S)-1e displayed a D3 receptor Ki of 6.0 nM. The corresponding (R)-enantiomer (R)-1e exhibited approximately 300-fold lower D3 affinity [1]. While this specific comparison is for the 3-formyl derivative rather than the unsubstituted parent amine, the stereochemical control of D3 recognition is fundamentally governed by the 7-position configuration of the tetrahydroindolizine core, establishing a class-level stereochemistry-activity principle that procurement of the correct enantiomer is non-negotiable for dopaminergic applications.

Dopamine D3 receptor Stereochemistry-activity relationship G protein-coupled receptor

Enantiomeric Purity Specification: (S)-Enantiomer Acetate vs. Racemic Mixture Commercial Availability

The (S)-enantiomer as the acetate salt is commercially specified at ≥95% purity (HPLC) as a single enantiomer (CAS 1461733-26-5), whereas the racemic 5,6,7,8-tetrahydroindolizin-7-amine (CAS 1369145-01-6) is also available at ≥95% purity but without stereochemical definition [1]. For enantioselective synthesis and chiral SAR studies, the acetate salt provides both defined stereochemistry and the practical advantages of a crystalline salt form. The racemic mixture effectively contains 50% of the pharmacologically disfavored enantiomer, reducing effective active-molecule content by half relative to the enantiopure (S)-form.

Enantiomeric excess Chemical purity Procurement specification

Regioisomeric Scaffold Differentiation: 7-Amino vs. 5-Amino vs. 6-Amino Tetrahydroindolizine D3 Pharmacophores

Systematic regioisomeric comparison of amino-substituted tetrahydroindolizines reveals that the 7-amino substitution pattern yields superior D3 receptor recognition compared to 5-amino and 6-amino regioisomers. In ex-chiral-pool syntheses, 5-amino and 6-amino tetrahydroindolizines were prepared and evaluated; receptor binding experiments demonstrated stereocontrolled recognition with the 7-amino scaffold-derived agonist (S)-8 showing D3 binding comparable to the natural neurotransmitter dopamine [1]. The 5-amino and 6-amino regioisomers, while also dopaminergically active, exhibit altered receptor subtype selectivity profiles and reduced D3 preference, establishing the 7-amino substitution position as the privileged regioisomer for D3-directed ligand development.

Regioisomer SAR Dopamine D3 pharmacophore Scaffold optimization

Acetate Salt Form Physicochemical Differentiation: Enhanced Polarity and Hydrogen-Bonding Capacity vs. Free Base

The acetate salt (C₁₀H₁₆N₂O₂, MW 196.25) exhibits substantially altered computed physicochemical properties relative to the free base (C₈H₁₂N₂, MW 136.19). The acetate form increases the topological polar surface area from 31 Ų (free base) to approximately 68.25 Ų, while logP shifts from 0.1 (free base) to 1.55 (acetate salt) [1][2]. These differences affect solubility in aqueous buffer systems and organic solvent partitioning behavior during purification and formulation. The acetate counterion also provides a defined protonation state at the primary amine, eliminating the batch-to-batch variability in protonation that can occur with the hygroscopic free base.

Salt form selection LogP Polar surface area Solid-state handling

Dopamine Bioisostere Validation: Tetrahydroindolizine Core as an Ergoline Surrogate with Demonstrated CNS Target Engagement

The 7-aminotetrahydroindolizine scaffold has been validated as a bioisosteric replacement for the ergoline core found in dopaminergic ligands. The MeSH database explicitly classifies 6-N,N-dipropylamino-5,6,7,8-tetrahydroindolizine as "a bioisoster of dopamine active bicyclic ergoline analogues," with the registry number assigned specifically to the (S)-isomer [1]. Early work by Gmeiner et al. (1992) demonstrated that enantiomerically pure aminoindolizines function as bicyclic ergoline analogues exhibiting dopamine autoreceptor activity [2]. This bioisosteric relationship establishes the tetrahydroindolizine core as a non-ergoline scaffold capable of recapitulating dopaminergic pharmacology without the synthetic complexity and regulatory constraints associated with ergoline derivatives.

Bioisosterism Dopamine autoreceptor Ergoline analog

Procurement-Driven Application Scenarios for (7S)-5,6,7,8-Tetrahydroindolizin-7-amine Acetic Acid


Stereochemically Defined D3 Receptor Agonist SAR Campaigns

Medicinal chemistry teams pursuing dopamine D3 receptor agonists require enantiopure (S)-7-aminotetrahydroindolizine as the chiral-pool-derived starting material for synthesizing 3-substituted analogs such as FAUC 54 and its derivatives. The 300-fold stereochemistry-dependent D3 affinity differential between (S)- and (R)-configured analogs [1] mandates procurement of the (S)-enantiomer acetate to ensure that downstream SAR interpretation is not confounded by enantiomeric impurity. The acetate salt form provides batch-to-batch consistency in amine protonation state during N-alkylation and reductive amination steps [2].

Non-Ergoline Dopamine Autoreceptor Ligand Development

Research groups developing dopamine autoreceptor agonists as potential antipsychotic or neuroprotective agents can leverage the tetrahydroindolizine core as a validated bioisostere of the ergoline scaffold [1]. The (S)-7-amino tetrahydroindolizine scaffold, when elaborated with appropriate N-substituents, recapitulates dopaminergic autoreceptor activity without the ergoline-associated synthetic complexity. Procurement of the defined (S)-enantiomer acetate ensures that the stereochemical configuration matches the established pharmacophore model for prejunctional dopamine receptor activation [2].

Chiral Building Block for D3-Selective PET Tracer and Radioligand Synthesis

The D3-selective 7-aminotetrahydroindolizine scaffold has been employed in CoMFA/CoMSIA-guided design of PET radioligands [1]. The enantiopure (S)-7-amino intermediate serves as the precursor for installing 3-formyl, 3-hydroxymethyl, and N,N-dipropylamino substituents that confer D3 subtype selectivity. The acetate salt's crystalline nature facilitates accurate weighing and reproducible reaction stoichiometry during multi-step radiosynthesis, where precise stoichiometric control is critical for radiochemical yield optimization [2].

Academic and Industrial Dopamine Receptor Pharmacology Core Facilities

Core facilities maintaining compound libraries for dopamine receptor screening require catalogued enantiopure scaffolds to avoid the confounding effects of racemic mixtures in high-throughput binding assays. The (S)-7-aminotetrahydroindolizine acetate provides a structurally authenticated, stereochemically defined entry in screening decks, enabling unambiguous hit confirmation and follow-up. In contrast, the racemic mixture (CAS 1369145-01-6) introduces 50% inactive enantiomer that can produce false-negative results at screening concentrations near the assay sensitivity threshold [1].

Quote Request

Request a Quote for (7S)-5,6,7,8-Tetrahydroindolizin-7-amine, acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.